molecular formula C14H21N3O2 B1447462 Tert-butyl 3-(pyridin-4-YL)piperazine-1-carboxylate CAS No. 886771-14-8

Tert-butyl 3-(pyridin-4-YL)piperazine-1-carboxylate

Cat. No. B1447462
M. Wt: 263.34 g/mol
InChI Key: WEMMCZNXZKRCMF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyridin-4-YL)piperazine-1-carboxylate is a chemical compound with the CAS Number: 886771-14-8 . It has a molecular weight of 263.34 .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-(pyridin-4-YL)piperazine-1-carboxylate is 1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-16-12(10-17)11-4-6-15-7-5-11/h4-7,12,16H,8-10H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 3-(pyridin-4-YL)piperazine-1-carboxylate is a powder at room temperature .

Scientific Research Applications

Catalysis in Chemistry

Tert-butyl 3-(pyridin-4-YL)piperazine-1-carboxylate derivatives have been explored in the field of catalysis. For instance, a study by Mennenga et al. (2015) synthesized and analyzed polymethacrylates containing a 4-amino-pyridyl derivative. These derivatives showed effective catalytic activity in the acylation of tert-butanol to form tert-butyl acetate, with certain polymers exhibiting superior performance due to neighboring group effects in the catalytic cycle (Mennenga, Dorn, Menzel, & Ritter, 2015).

Crystal Structure Analysis

The compound and its variations have been used to study crystal structures. For example, Gumireddy et al. (2021) synthesized a sterically congested piperazine derivative, providing insights into its novel chemistry and structural properties. This research contributes to understanding pharmacologically useful cores in medicinal chemistry (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).

Synthesis of Biologically Active Compounds

The synthesis of tert-butyl 3-(pyridin-4-YL)piperazine-1-carboxylate derivatives also plays a significant role in creating biologically active compounds. For example, Kong et al. (2016) synthesized a tert-butyl derivative as an intermediate in developing compounds like crizotinib, highlighting its importance in medicinal chemistry (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Pharmaceutical Research

These compounds are also significant in pharmaceutical research. A study by Nie et al. (2020) explored the chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a TRPV1 antagonist. This research advances the understanding of TRPV1 antagonists in pain management (Nie, Li, Qiao, Hu, Gao, Wang, Qiao, Wang, Yan, & Qian, 2020).

Safety And Hazards

Tert-butyl 3-(pyridin-4-YL)piperazine-1-carboxylate has several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3-pyridin-4-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-16-12(10-17)11-4-6-15-7-5-11/h4-7,12,16H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMMCZNXZKRCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(pyridin-4-YL)piperazine-1-carboxylate

CAS RN

886771-14-8
Record name tert-butyl 3-(pyridin-4-yl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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